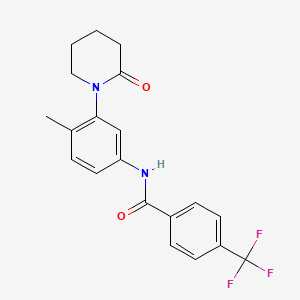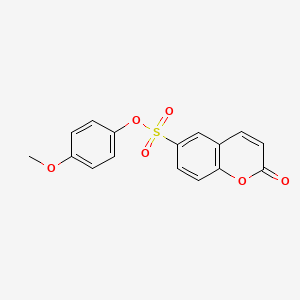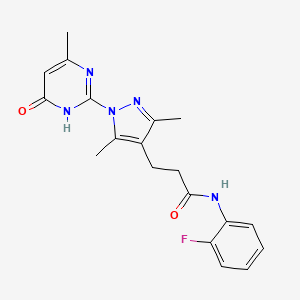![molecular formula C19H18ClNO3S B2686769 N-[(2-chlorophenyl)methyl]-4-ethoxynaphthalene-1-sulfonamide CAS No. 299404-25-4](/img/structure/B2686769.png)
N-[(2-chlorophenyl)methyl]-4-ethoxynaphthalene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-chlorophenyl)methyl]-4-ethoxynaphthalene-1-sulfonamide, commonly known as CES, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. CES is a small molecule that can be synthesized using various methods and has been extensively studied for its mechanism of action and biochemical effects.
作用機序
The mechanism of action of CES is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CES has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. CES has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. In addition, CES has been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which is involved in angiogenesis.
Biochemical and Physiological Effects:
CES has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. CES has also been shown to inhibit tumor cell proliferation, invasion, and migration. In addition, CES has been shown to inhibit angiogenesis and promote apoptosis in tumor cells.
実験室実験の利点と制限
CES has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. CES has also been extensively studied, and its mechanism of action and biochemical effects are well understood. However, CES also has some limitations for lab experiments. It is a sulfonamide compound, which may limit its solubility and bioavailability. In addition, CES may have off-target effects that need to be considered when interpreting results.
将来の方向性
There are several future directions for the study of CES. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study the potential use of CES in combination with other drugs for the treatment of various diseases. In addition, further studies are needed to determine the optimal dosage and administration of CES for therapeutic use. Finally, the development of novel analogs of CES may lead to the discovery of more potent and selective compounds for therapeutic use.
Conclusion:
In conclusion, N-[(2-chlorophenyl)methyl]-4-ethoxynaphthalene-1-sulfonamide, or CES, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. CES can be synthesized using various methods and has been extensively studied for its mechanism of action and biochemical effects. CES has several advantages for lab experiments, but also has some limitations that need to be considered. There are several future directions for the study of CES, including further investigation of its mechanism of action and the development of novel analogs for therapeutic use.
合成法
CES can be synthesized using various methods, including the reaction of 2-chlorobenzyl chloride with 4-ethoxynaphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-chlorobenzylamine with 4-ethoxynaphthalene-1-sulfonyl chloride in the presence of a base such as sodium hydroxide. The yield of CES using these methods is generally high, and the compound can be purified using column chromatography.
科学的研究の応用
CES has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. CES has also been studied for its potential use in the treatment of various diseases, including cancer, rheumatoid arthritis, and psoriasis. In addition, CES has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-ethoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S/c1-2-24-18-11-12-19(16-9-5-4-8-15(16)18)25(22,23)21-13-14-7-3-6-10-17(14)20/h3-12,21H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKOMTUWNIKNIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-4-ethoxynaphthalene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate](/img/structure/B2686687.png)
![4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carboxylic acid](/img/structure/B2686688.png)
![Diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate](/img/structure/B2686689.png)
![4-nitro-N-[3-[(4-nitrobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2686691.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenyl)acetamide](/img/structure/B2686693.png)


![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2686696.png)



![N'-(5-Chloro-2-cyanophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2686705.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2686709.png)